4-(1,5-dimethyl-1H-pyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid
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Overview
Description
4-(1,5-Dimethyl-1H-pyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are also employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert quinoline derivatives to dihydroquinolines.
Substitution: The pyrazole and fluorine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which can be further modified for various applications.
Reduction: Dihydroquinolines, which exhibit different biological activities compared to their quinoline counterparts.
Substitution: Substituted pyrazoles and fluorinated quinolines, which can be used in drug design and development.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new drugs and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 4-(1,5-dimethyl-1H-pyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Quinoline derivatives: Other quinoline-based compounds with similar biological activities.
Pyrazole derivatives: Compounds containing pyrazole rings with varying substituents.
Fluorinated compounds: Other fluorinated molecules used in medicinal chemistry.
Uniqueness: 4-(1,5-dimethyl-1H-pyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid stands out due to its unique combination of the quinoline core, fluorine atom, and pyrazole moiety
Properties
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-8-11(7-17-19(8)2)10-6-13(15(20)21)18-14-9(10)4-3-5-12(14)16/h3-7H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWVYNZQUNMGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC3=C2C=CC=C3F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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